2-Naftiltiol

Descripción general

Descripción

Synthesis Analysis

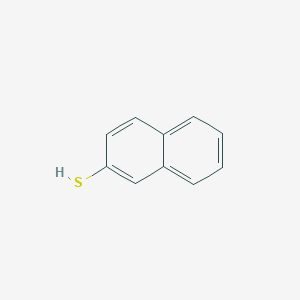

2-Naphthalenethiol is prepared from 2-naphthol by the Newman–Kwart rearrangement starting from a thiocarbamate . It undergoes lithiation at the 1 and 3-position .Molecular Structure Analysis

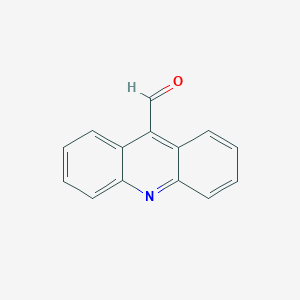

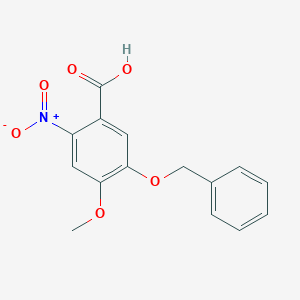

The molecular formula of 2-Naphthalenethiol is C10H8S . Its molecular weight is 160.24 g/mol . The IUPAC Standard InChI is InChI=1S/C10H8S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H .Physical And Chemical Properties Analysis

2-Naphthalenethiol has a melting point of 79-81 °C and a boiling point of 286 °C . It is very soluble in diethyl ether, ethanol, and petroleum ether, and slightly soluble in water .Aplicaciones Científicas De Investigación

Dispositivos Fotónicos para Detección

2-Naftiltiol muestra promesa en el desarrollo de dispositivos fotónicos flexibles y transparentes. Estos dispositivos son particularmente útiles para la detección biológica y química, gracias a su capacidad para sufrir un desplazamiento de resonancia magnética al formar una monocapa autoensamblada .

Películas de Langmuir-Blodgett (LB)

Este compuesto se utiliza en la preparación de monocapas y multicapas de colesterol de películas de Langmuir-Blodgett (LB). Las películas LB tienen aplicaciones en electrónica molecular y nanotecnología debido a su estructura ordenada y potencial para crear ensamblajes moleculares controlados .

Dispersión Raman Mejorada por Superficie (SERS)

This compound es parte de la investigación que busca condiciones experimentales óptimas para el análisis químico ultrasensible utilizando la dispersión Raman mejorada por superficie (SERS). Esta técnica mejora la dispersión Raman por moléculas adsorbidas en superficies metálicas rugosas o por nanoestructuras, y se utiliza para detectar bajas concentraciones de sustancias .

Métodos Analíticos de la Industria Alimentaria

En la industria alimentaria, específicamente para las papas fritas, this compound sirve como un reactivo de derivatización. Se utiliza en un método analítico que involucra la separación HPLC con detección de fluorescencia para determinar la presencia de acrilamida, una sustancia preocupante para la seguridad alimentaria .

Investigación sobre el Cáncer

El compuesto encuentra su uso en la investigación del cáncer, aunque los detalles específicos sobre su aplicación en este campo no se proporcionan en los resultados de la búsqueda. Es probable que esté involucrado en protocolos experimentales o como un reactivo en ciertos ensayos .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

2-Naphthalenethiol shows promise in flexible and transparent photonic devices for biological and chemical sensing . It was used in the preparation of cholesterol monolayer and multilayer Langmuir-Blodgett (LB) films . The electrochemical barrier properties of these films were studied using cyclic voltammetry and electrochemical impedance spectroscopy .

Relevant Papers One relevant paper discusses the use of 2-Naphthalenethiol for the determination of acrylamide in potato chips, using it as a derivatization reagent followed by a HPLC separation with fluorescence detection . This method could be used as a routine analytical procedure in the potato chip industry .

Propiedades

IUPAC Name |

naphthalene-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCQDOVPMUSZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059028 | |

| Record name | 2-Naphthalenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, crystals with disagreeable mercaptan-like odour | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Naphthalenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/681/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

286.00 to 288.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in alcohol and ether | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Naphthalenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/681/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

91-60-1 | |

| Record name | 2-Naphthalenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-2-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHALENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ5U1S741V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81 °C | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-naphthalenethiol interact with gold surfaces?

A1: 2-Naphthalenethiol forms self-assembled monolayers (SAMs) on gold surfaces by forming a strong sulfur-gold bond. [, , , , ] The naphthalene ring can adopt different orientations on the surface, influencing the SAM's properties. [, ] Annealing the SAM-modified surface can improve its blocking properties. []

Q2: What is the molecular formula and weight of 2-naphthalenethiol?

A2: 2-Naphthalenethiol has the molecular formula C10H8S and a molecular weight of 160.23 g/mol.

Q3: Is there spectroscopic data available for 2-naphthalenethiol?

A3: Yes, researchers have used various spectroscopic techniques to characterize 2-naphthalenethiol, including Fourier Transform Infrared Spectroscopy (FTIR), [, ] Raman spectroscopy, [, , , ] and surface-enhanced Raman scattering (SERS). [, , , ] These techniques provide information about the vibrational modes and electronic structure of the molecule.

Q4: How stable are 2-naphthalenethiol SAMs in different solvents?

A4: Desorption studies using liquid chromatography revealed that 2-naphthalenethiol SAMs desorb in pure solvents, yielding bis(2-naphthyl) disulfide. [] Exchange with decanethiol results in 2-naphthalenethiol as the sole product, suggesting a proton transfer mechanism at the gold surface. []

Q5: Does 2-naphthalenethiol undergo any thermal reactions when adsorbed on metal surfaces?

A5: Temperature-programmed desorption (TPD) studies of 2-naphthalenethiol on Ag(111) show that it undergoes various thermal reactions, including S-H bond breaking, H2 desorption, and the formation of complex organic products containing coupled C10H7 and C10H7S units. []

Q6: Can 2-naphthalenethiol be used in sensing applications?

A6: Yes, 2-naphthalenethiol's strong SERS response makes it suitable as a Raman reporter in various sensing applications, including the detection of lead ions [], volatile gases in spoiled food [], and tumor cell targeting. []

Q7: How does 2-naphthalenethiol affect the performance of polymer electrolyte membrane fuel cells (PEMFCs)?

A7: While 2-naphthalenethiol can be used to functionalize carbon nanofibers for platinum electrocatalyst loading in PEMFCs, it can also act as a catalyst poison. [] Heat treatment at 400 °C is necessary to remove 2-naphthalenethiol and improve fuel cell performance. []

Q8: Have computational methods been used to study 2-naphthalenethiol?

A9: Yes, Density Functional Theory (DFT) calculations have been used to investigate the adsorption of 2-naphthalenethiol on metal oxide nanoparticles, revealing that the relative strengths of the metal-sulfur and metal-hydroxyl bonds are crucial for thiol adsorption. [] Additionally, DFT calculations have been employed to study the mechanism of aerobic thiol oxidation catalyzed by a tellurorhodamine chromophore, where 2-naphthalenethiol served as a model substrate. []

Q9: How do structural modifications of 2-naphthalenethiol influence its properties?

A10: The position of the thiol group on the naphthalene ring significantly affects the molecule's self-assembly and electronic properties. For instance, 2-naphthalenethiol forms different structural phases on Au(111) compared to 1-naphthalenethiol. [, ] Additionally, introducing substituents on the naphthalene ring can alter its electronic properties, affecting its SERS activity and interaction with metal surfaces. [, ]

Q10: What analytical techniques are used to quantify 2-naphthalenethiol?

A11: High-Performance Liquid Chromatography (HPLC) is commonly used to quantify 2-naphthalenethiol in various matrices, including solutions and biological samples. [, ] UV-Vis detection is often employed, and derivatization with 2-naphthalenethiol can enhance the detectability of other analytes, such as Sulforaphane. []

Q11: Are there any other notable applications of 2-naphthalenethiol in materials science?

A12: 2-Naphthalenethiol is used in the synthesis of thermotropic polyesters with liquid crystalline properties. [] These polyesters exhibit a nematic mesophase at elevated temperatures and have potential applications in various fields, including electro-optical devices and high-performance fibers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)

![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)